molecular formula C11H12INO3 B2640042 5-Iodo-2-isobutyramidobenzoic acid CAS No. 222177-62-0

5-Iodo-2-isobutyramidobenzoic acid

Cat. No.: B2640042
CAS No.: 222177-62-0
M. Wt: 333.125
InChI Key: DBBWLYVXHPTBDG-UHFFFAOYSA-N
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Description

5-Iodo-2-isobutyramidobenzoic acid is an organic compound characterized by the presence of an iodine atom, an isobutyramido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutyramidobenzoic acid typically involves the iodination of a precursor benzoic acid derivative. One common method starts with 2-chlorobenzoic acid, which undergoes nitration, reduction, and diazotization followed by iodination to yield the desired product . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful introduction of the iodine atom.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be scaled up without compromising the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isobutyramidobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .

Scientific Research Applications

5-Iodo-2-isobutyramidobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-isobutyramidobenzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can affect various biochemical pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

5-iodo-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWLYVXHPTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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